(p-SCN-Bn)-dota

Description

BenchChem offers high-quality (p-SCN-Bn)-dota suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (p-SCN-Bn)-dota including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

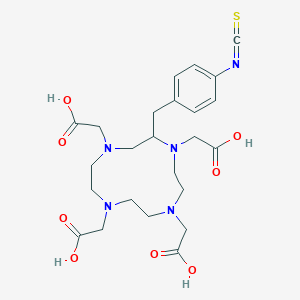

IUPAC Name |

2-[4,7,10-tris(carboxymethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N5O8S/c30-21(31)13-26-5-6-27(14-22(32)33)9-10-29(16-24(36)37)20(12-28(8-7-26)15-23(34)35)11-18-1-3-19(4-2-18)25-17-38/h1-4,20H,5-16H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOPJKHABYSVIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N5O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435844 |

Source

|

| Record name | 2,2',2'',2'''-{2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl}tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127985-74-4 |

Source

|

| Record name | (p-SCN-Bn)-dota | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127985744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',2'',2'''-{2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl}tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (P-SCN-BN)-DOTA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13KT123BYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to (p-SCN-Bn)-DOTA for Researchers, Scientists, and Drug Development Professionals

Introduction: S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid, commonly referred to as (p-SCN-Bn)-DOTA, is a bifunctional chelating agent of paramount importance in the fields of nuclear medicine and drug development. Its unique structure allows for the stable chelation of a wide array of radionuclides, while the isothiocyanate functional group enables covalent conjugation to biomolecules such as antibodies, peptides, and proteins. This dual functionality makes (p-SCN-Bn)-DOTA a cornerstone for the development of targeted radiopharmaceuticals for diagnostic imaging (PET/SPECT) and therapeutic applications (radioimmunotherapy). This guide provides a comprehensive overview of the technical aspects of (p-SCN-Bn)-DOTA, including its properties, experimental protocols, and quantitative data to facilitate its effective use in research and clinical development.

Core Properties of (p-SCN-Bn)-DOTA

(p-SCN-Bn)-DOTA is characterized by its macrocyclic DOTA core, which forms highly stable complexes with a variety of trivalent metal ions. The p-isothiocyanatobenzyl group serves as a linker that reacts with primary amines on biomolecules to form a stable thiourea bond.

| Property | Value |

| Chemical Formula | C₂₄H₃₃N₅O₈S |

| Molecular Weight | 551.61 g/mol [1] |

| CAS Number | 127985-74-4 |

| Purity | Typically >95% |

| Storage | -20°C, protected from light and moisture |

| Solubility | Soluble in DMSO and aqueous buffers at neutral pH |

Radionuclide Chelation

The DOTA cage is capable of chelating a variety of radionuclides with high thermodynamic and kinetic stability, which is crucial for in vivo applications to prevent the release of free radionuclides.

| Radionuclide | Application | Key Features |

| Lutetium-177 (¹⁷⁷Lu) | Therapy (β⁻ emitter) | Favorable decay characteristics for therapy. Forms stable complexes with DOTA. |

| Yttrium-90 (⁹⁰Y) | Therapy (β⁻ emitter) | High-energy beta emitter for treating larger tumors. Forms stable complexes with DOTA. |

| Gallium-68 (⁶⁸Ga) | Diagnosis (PET) | Generator-produced positron emitter for PET imaging. Labeling requires heating. |

| Copper-64 (⁶⁴Cu) | Diagnosis (PET) & Therapy (β⁻, β⁺ emitter) | Versatile radionuclide for both imaging and therapy. Forms stable complexes with DOTA. |

| Actinium-225 (²²⁵Ac) | Therapy (α emitter) | Potent alpha emitter for targeted alpha therapy. Forms stable complexes with DOTA. |

| Indium-111 (¹¹¹In) | Diagnosis (SPECT) | For single-photon emission computed tomography imaging. |

| Gadolinium(III) (Gd³⁺) | Diagnosis (MRI) | Paramagnetic ion used as a contrast agent in magnetic resonance imaging. |

Experimental Protocols

Conjugation of (p-SCN-Bn)-DOTA to Antibodies

This protocol describes the general procedure for conjugating (p-SCN-Bn)-DOTA to a monoclonal antibody (mAb) via the lysine residues.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., bicarbonate buffer, pH 8.5-9.0)

-

(p-SCN-Bn)-DOTA dissolved in a compatible solvent (e.g., DMSO or water)

-

Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Antibody Preparation: Prepare the mAb solution at a concentration of 1-10 mg/mL in the reaction buffer.

-

Chelator Preparation: Dissolve (p-SCN-Bn)-DOTA in the chosen solvent to a stock concentration of 10-40 mg/mL.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the (p-SCN-Bn)-DOTA solution to the mAb solution. The reaction mixture is typically incubated for 12-24 hours at room temperature or 37°C with gentle mixing.[2]

-

Purification: Remove unconjugated (p-SCN-Bn)-DOTA from the DOTA-mAb conjugate using size-exclusion chromatography (e.g., PD-10 column) or dialysis against a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5).

-

Characterization: Determine the number of DOTA molecules conjugated per antibody molecule (chelator-to-antibody ratio) using methods such as MALDI-TOF mass spectrometry or by a radiolabeling assay with a known amount of radionuclide.[3][4]

Radiolabeling of DOTA-conjugated Antibodies with Lutetium-177

This protocol outlines the radiolabeling of a DOTA-conjugated antibody with ¹⁷⁷Lu.

Materials:

-

DOTA-mAb conjugate in a suitable buffer (e.g., 0.5 M ammonium acetate buffer, pH 5.5)

-

¹⁷⁷LuCl₃ in dilute HCl

-

Reaction buffer: 0.5 M ammonium acetate buffer, pH 5.5

-

Quenching solution: 50 mM DTPA solution

-

ITLC strips and mobile phase for quality control

Procedure:

-

Reaction Setup: In a sterile vial, add the DOTA-mAb conjugate to the reaction buffer.

-

Radiolabeling: Add the ¹⁷⁷LuCl₃ solution to the DOTA-mAb solution. The amount of ¹⁷⁷LuCl₃ will depend on the desired specific activity.

-

Incubation: Incubate the reaction mixture at 37-40°C for 30-60 minutes.[4]

-

Quenching: Add a small volume of the DTPA solution to chelate any free ¹⁷⁷Lu.

-

Quality Control: Determine the radiochemical purity (RCP) of the ¹⁷⁷Lu-DOTA-mAb using instant thin-layer chromatography (ITLC) with a suitable mobile phase (e.g., 0.1 M citrate buffer, pH 5.0). The radiolabeled antibody should remain at the origin, while free ¹⁷⁷Lu moves with the solvent front. An RCP of >95% is typically desired.

Quantitative Data

Chelator-to-Antibody Ratios

The number of DOTA molecules conjugated per antibody can influence the immunoreactivity and in vivo behavior of the radioimmunoconjugate.

| Antibody | Molar Ratio (Chelator:Ab) | Chelator:Ab Ratio (Determined) | Reference |

| Rituximab | 20:1 | 6.1 | [3] |

| Trastuzumab | 20:1 | 4.9 | [4] |

| S01 | Not specified | 1.6 | [5] |

| nsIgG | Not specified | 2.2 | [5] |

Radiolabeling Efficiency and Stability

High radiochemical purity and stability are critical for the successful application of radiopharmaceuticals.

| Radioimmunoconjugate | Radiochemical Purity | In Vitro Stability (72h) | Reference |

| ⁹⁰Y-p-SCN-Bn-DOTA-trastuzumab | >96% | <17% release | [4] |

| ¹⁷⁷Lu-p-SCN-Bn-DOTA-trastuzumab | >99% | <1.5% release | [4] |

| ¹⁷⁷Lu-DOTA-(SCN)-Rituximab | >98% | Stable in human serum | [6] |

| ⁹⁰Y-DOTA-(SCN)-Rituximab | >98% | Stable in human serum | [6] |

In Vivo Stability of ¹⁷⁷Lu-DOTA Conjugates

The stability of the radiopharmaceutical in a biological environment is crucial for its efficacy and safety.

| Conjugate | Time Point | Intact Conjugate in Plasma | Reference |

| ¹⁷⁷Lu-DOTATATE | 24 h | 23% ± 5% | [7][8] |

| ¹⁷⁷Lu-DOTATATE | 96 h | 1.7% ± 0.9% | [7][8] |

Visualizations

Caption: Experimental workflow for the preparation of a radiolabeled antibody using (p-SCN-Bn)-DOTA.

Caption: Role of (p-SCN-Bn)-DOTA in targeted radionuclide therapy and diagnosis.

References

- 1. In Vivo Testing of 177Lu-Labelled Anti-PSMA Antibody as a New Radioimmunotherapeutic Agent Against Prostate Cancer | In Vivo [iv.iiarjournals.org]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]

- 5. researchgate.net [researchgate.net]

- 6. brieflands.com [brieflands.com]

- 7. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

An In-Depth Technical Guide on the Core Mechanism of Action of (p-SCN-Bn)-DOTA

Introduction

(S)-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, commonly abbreviated as (p-SCN-Bn)-DOTA, is not a therapeutic agent with a pharmacological mechanism of action in the traditional sense. Instead, it is a cornerstone bifunctional chelator (BFC) that serves as a critical linker in the development of radiopharmaceuticals for imaging, therapy, and theranostics.[1][2][3] Its "mechanism" is a two-part chemical process: first, the stable conjugation to a biomolecule, and second, the robust chelation of a metal radionuclide. This guide provides a detailed examination of these core processes, supported by experimental data and protocols for researchers and drug development professionals.

Core Mechanism: A Dual-Functionality Approach

The utility of (p-SCN-Bn)-DOTA stems from its bifunctional design, which enables the separate but linked functions of biomolecule conjugation and metal chelation.[1]

Covalent Conjugation via Isothiocyanate Group

The primary mechanism for attaching (p-SCN-Bn)-DOTA to targeting molecules such as peptides, proteins, and monoclonal antibodies is the reaction of its para-isothiocyanatobenzyl (p-SCN-Bn) group with primary amines.[1][4]

-

Reaction: The electrophilic isothiocyanate group (-N=C=S) reacts readily and efficiently with nucleophilic primary amine groups (-NH₂), which are commonly found on the side chains of lysine residues within proteins.[1][5]

-

Bond Formation: This reaction occurs under mild conditions and forms a highly stable thiourea linkage (-NH-C(S)-NH-).[1][5] This covalent bond is robust and maintains its integrity under physiological conditions in vivo, which is essential for preventing the premature detachment of the chelator from its targeting vector.

Radionuclide Chelation via DOTA Cage

The second part of the mechanism is the chelation of a metal ion by the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle.

-

Structure: DOTA is a macrocyclic ligand with four nitrogen atoms and four carboxylate arms that create a highly stable, cage-like structure.

-

Chelation: This cage efficiently coordinates and traps a wide variety of metal ions, particularly trivalent radiometals. The resulting metal-DOTA complex exhibits exceptional thermodynamic stability and kinetic inertness, which is critical for minimizing the in vivo release of the free radionuclide.[1] Released radionuclides can lead to off-target toxicity and degraded imaging quality.

-

Versatility: The DOTA moiety is renowned for its ability to chelate a broad spectrum of radiometals used in nuclear medicine, including:

-

Therapeutic β⁻ emitters: Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y).[6][7]

-

Therapeutic α emitters: Actinium-225 (²²⁵Ac), Bismuth-213 (²¹³Bi).[5][7]

-

PET imaging positrons (β⁺) emitters: Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu).[1]

-

SPECT imaging γ emitters: Indium-111 (¹¹¹In).[3]

-

Paramagnetic ions for MRI: Gadolinium (Gd³⁺).[1]

-

Overall Application Workflow

The dual-function mechanism of (p-SCN-Bn)-DOTA enables a multi-step workflow that is fundamental to the creation of targeted radiopharmaceuticals. This process ensures that the radionuclide is delivered specifically to the target site (e.g., a tumor) by the guiding biomolecule.

Quantitative Data Summary

The performance of (p-SCN-Bn)-DOTA is evaluated through several key quantitative metrics during the development of a radiopharmaceutical. The following tables summarize representative data from various studies.

Table 1: Conjugation and Radiolabeling Efficiency

| Targeting Molecule | Molar Ratio (Antibody:Chelator) | Chelators per Antibody (Average) | Radionuclide | Radiochemical Purity / Yield | Specific Activity | Reference |

| Rituximab | 1:20 | 6.1 | ¹⁷⁷Lu | - | - | [8] |

| Rituximab | 1:10 | ~5 | ¹⁷⁷Lu / ⁹⁰Y | >98% | ~0.6 GBq/mg | [6] |

| Human Albumin | Optimized | 5 | ¹¹¹In / ¹⁷⁷Lu | High | - | [9] |

| S01 Antibody | - | 1.6 | ²²⁵Ac | 75.6 - 86.7% | ~37 kBq/mg | [5] |

| nsIgG Antibody | - | 2.2 | ²²⁵Ac | 75.6 - 86.7% | ~37 kBq/mg | [5] |

| F(ab')₂ Trastuzumab | - | 5.03 ± 1.5 | ¹⁷⁷Lu | - | - | [10] |

Table 2: In Vitro Stability

| Conjugate | Condition | Duration | Stability | Reference |

| ¹⁷⁷Lu-DOTA-Human Albumin | PBS or Human Plasma at 37°C | 6 days | No evidence of radiolysis or biodegradation | [9] |

| ¹⁷⁷Lu-DOTA-F(ab')₂-Trastuzumab | Human Serum Albumin | 96 hours | Stable | [10] |

| ¹⁷⁷Lu/⁹⁰Y-DOTA-(SCN)-Rituximab | Human Serum / 0.9% NaCl | - | Stable, but progressive aggregation observed | [6] |

Experimental Protocols

The following are generalized protocols for the key experimental steps involving (p-SCN-Bn)-DOTA, based on methodologies described in the literature.[6][8][9]

Protocol 1: Conjugation of (p-SCN-Bn)-DOTA to a Monoclonal Antibody

-

Antibody Preparation: Purify the monoclonal antibody (e.g., Rituximab) using a suitable method like ultrafiltration. Exchange the buffer to a conjugation buffer (e.g., 0.1 M Phosphate-Buffered Saline, pH 8.0-9.0) to ensure primary amines are deprotonated and reactive. Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).

-

Chelator Preparation: Dissolve (p-SCN-Bn)-DOTA in the conjugation buffer or a compatible solvent like DMSO immediately before use.

-

Reaction: Add the dissolved (p-SCN-Bn)-DOTA to the antibody solution. The molar ratio of chelator to antibody is a critical parameter to optimize and typically ranges from 10:1 to 50:1.

-

Incubation: Gently mix the reaction solution and incubate for a defined period, for example, 1-4 hours at room temperature or 37°C.

-

Purification: Remove the unreacted chelator and any aggregates from the DOTA-antibody conjugate. This is commonly achieved by size exclusion chromatography or repeated ultrafiltration against a suitable buffer (e.g., 0.1 M sodium acetate, pH 6.0).

-

Characterization: Determine the average number of chelators conjugated per antibody molecule using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry by comparing the molecular weight of the conjugated and unconjugated antibody.[8][9] Confirm the integrity of the antibody using SDS-PAGE.[8]

Protocol 2: Radiolabeling of DOTA-Conjugate with Lutetium-177

-

Reaction Setup: In a sterile vial, mix the purified DOTA-antibody conjugate with a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5).

-

Radionuclide Addition: Add a calibrated amount of ¹⁷⁷LuCl₃ solution to the vial. The amount added will depend on the desired specific activity.

-

Incubation: Incubate the reaction mixture at an elevated temperature. For DOTA, heating is often required to achieve high labeling efficiency (e.g., 37°C to 95°C for 30-60 minutes).[9][11]

-

Quenching (Optional): To stop the reaction and complex any free ¹⁷⁷Lu, a small amount of a quenching agent like DTPA solution (e.g., 50 mM) can be added.

-

Quality Control: Determine the radiochemical purity (RCP) of the final product. This is typically done using instant thin-layer chromatography (ITLC) or radio-HPLC to separate the radiolabeled antibody from free ¹⁷⁷Lu. A high RCP (>95%) is required for clinical use.

The mechanism of action of (p-SCN-Bn)-DOTA is purely chemical, functioning as a stable and versatile bridge. Its isothiocyanate group provides a reliable method for covalent attachment to a vast array of biological targeting molecules, while its macrocyclic DOTA core forms exceptionally stable complexes with a wide range of medically relevant radionuclides. This dual functionality has established (p-SCN-Bn)-DOTA as a "gold standard" bifunctional chelator, enabling the successful development of numerous targeted radiopharmaceuticals that are critical tools in the diagnosis and treatment of diseases like cancer.[11]

References

- 1. p-SCN-Bn-DOTA | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. p-SCN-Bn-DOTA: Targeted Therapy & Diagnostic Imaging Applications; CAS: 1020407-41-3 / 127985-74-4 | SiChem GmbH [shop.sichem.de]

- 5. researchgate.net [researchgate.net]

- 6. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Approaches to Reducing Normal Tissue Radiation from Radiolabeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to (p-SCN-Bn)-DOTA: Chemical Properties, Structure, and Applications in Bioconjugation and Radiopharmacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional chelating agent 2-(p-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, commonly known as (p-SCN-Bn)-DOTA. This document details its chemical properties, structure, and its critical role in the development of radiopharmaceuticals for diagnostic and therapeutic applications. Experimental protocols for its conjugation to biomolecules and subsequent radiolabeling are also provided, along with visualizations of key experimental workflows.

Core Chemical Properties and Structure

(p-SCN-Bn)-DOTA is a macrocyclic chelating agent derivatized with a para-isothiocyanatobenzyl group. This bifunctional nature allows it to securely chelate a wide range of radiometals within its DOTA cage while the isothiocyanate group enables covalent attachment to primary amine groups on biomolecules, such as antibodies and peptides.[1][2] This dual functionality makes it an invaluable tool in the field of nuclear medicine for the development of targeted radiopharmaceuticals.[2]

The core structure consists of the 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) macrocycle, which is well-known for forming highly stable complexes with a variety of metal ions.[3] The appended p-isothiocyanatobenzyl group provides a reactive handle for bioconjugation.

Chemical Structure:

Table 1: General Chemical and Physical Properties of (p-SCN-Bn)-DOTA

| Property | Value | Reference(s) |

| IUPAC Name | 2-[4,7,10-tris(carboxymethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | [4] |

| Synonyms | p-SCN-Bz-DOTA, S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid | [4][5] |

| CAS Number | 127985-74-4 | [4] |

| Molecular Formula | C₂₄H₃₃N₅O₈S | [2][4] |

| Molecular Weight | 551.61 g/mol | [2][4] |

| Appearance | White to off-white solid powder | [6] |

| Purity | Typically ≥95% | [5] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

Table 2: Solubility of (p-SCN-Bn)-DOTA

| Solvent System | Solubility | Reference(s) |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL (3.77 mM) | [2][6] |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.77 mM) | [2][6] |

| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (3.77 mM) | [2][6] |

Experimental Protocols

Synthesis of (p-SCN-Bn)-DOTA

While commercially available, the synthesis of (p-SCN-Bn)-DOTA is a multi-step process. A general synthetic scheme involves the alkylation of a protected cyclen derivative with a p-nitrobenzyl halide, followed by reduction of the nitro group to an amine, and subsequent conversion to the isothiocyanate. A detailed protocol for a similar bifunctional chelator, 2-(p-thiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid, provides insight into the synthetic strategy involving protection, cyclization, deprotection, and functional group transformation. A key step is the reaction with thiophosgene to form the isothiocyanate group.[7]

Conjugation of (p-SCN-Bn)-DOTA to Antibodies

The isothiocyanate group of (p-SCN-Bn)-DOTA reacts with primary amines (e.g., the ε-amino group of lysine residues) on the surface of antibodies to form a stable thiourea bond.

Materials:

-

Antibody of interest in a suitable buffer (e.g., 0.1 M NaHCO₃, pH 8.5-9.0)

-

(p-SCN-Bn)-DOTA dissolved in a small volume of organic solvent (e.g., DMSO)

-

Purification system (e.g., size exclusion chromatography or dialysis)

Procedure:

-

Prepare the antibody solution at a concentration of 1-10 mg/mL in the conjugation buffer.

-

Dissolve (p-SCN-Bn)-DOTA in DMSO to a stock concentration of ~10 mg/mL.

-

Add a 10- to 50-fold molar excess of the (p-SCN-Bn)-DOTA solution to the antibody solution.

-

Incubate the reaction mixture for 1-4 hours at room temperature or 37°C with gentle mixing.

-

Purify the resulting DOTA-antibody conjugate from unconjugated chelator using size exclusion chromatography (e.g., Sephadex G-25 column) or dialysis against a suitable buffer (e.g., 0.1 M ammonium acetate, pH 7.0).

-

Determine the number of DOTA molecules conjugated per antibody molecule using methods such as MALDI-TOF mass spectrometry.[1][8] An average of 4 to 6 DOTA molecules per antibody is often targeted.[1]

Radiolabeling of DOTA-Conjugated Biomolecules

The DOTA cage of the bioconjugate efficiently chelates a variety of radiometals. The following are general protocols for labeling with common therapeutic and diagnostic radionuclides.

Materials:

-

DOTA-conjugated antibody (1 mg/mL in 0.1 M ammonium acetate, pH 5.5)

-

¹⁷⁷LuCl₃ or ⁹⁰YCl₃ solution in 0.05 M HCl

-

Quenching solution (e.g., 50 mM DTPA)

-

ITLC-SG strips for quality control

Procedure:

-

To a reaction vial, add the DOTA-conjugated antibody.

-

Add the desired amount of ¹⁷⁷LuCl₃ or ⁹⁰YCl₃ solution.

-

Adjust the pH of the reaction mixture to 4.5-5.5 using ammonium acetate buffer.

-

Incubate the reaction mixture at 37-42°C for 30-60 minutes.[9]

-

Quench the reaction by adding an excess of DTPA solution.

-

Determine the radiochemical purity using instant thin-layer chromatography (ITLC) with a suitable mobile phase (e.g., 0.1 M sodium citrate, pH 6.0). The radiolabeled antibody remains at the origin, while free radionuclide migrates with the solvent front.

Table 3: Typical Radiolabeling Conditions for ¹⁷⁷Lu and ⁹⁰Y

| Parameter | ¹⁷⁷Lu | ⁹⁰Y | Reference(s) |

| pH | 4.5 - 5.5 | 4.5 - 5.5 | [10] |

| Temperature | 37 - 90°C | 90°C | [10] |

| Incubation Time | 15 - 60 min | 15 - 30 min | [10] |

| Radiochemical Purity | >95% | >95% | [10] |

Materials:

-

DOTA-conjugated peptide/antibody

-

⁶⁸Ge/⁶⁸Ga generator

-

Fractionation system for ⁶⁸Ga elution

-

Sodium acetate buffer (1 M, pH 4.5)

-

Heating block

Procedure:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.

-

Fractionate the eluate to obtain a high concentration of ⁶⁸GaCl₃ in a small volume.

-

Add the DOTA-conjugated biomolecule to a reaction vial.

-

Add the ⁶⁸GaCl₃ eluate and adjust the pH to 3.5-4.5 with sodium acetate buffer.

-

Incubate the reaction at 95°C for 5-15 minutes.

-

Perform quality control using ITLC or radio-HPLC to determine radiochemical purity.

Characterization of (p-SCN-Bn)-DOTA and its Conjugates

Table 4: Spectroscopic Data for (p-SCN-Bn)-DOTA and its Conjugates

| Technique | Key Features | Reference(s) |

| FTIR Spectroscopy | For p-SCN-Bn-DOTA, characteristic peaks include the isothiocyanate (-N=C=S) stretch around 2100 cm⁻¹. For the DOTA-antibody conjugate, the disappearance of the isothiocyanate peak and the presence of amide I and II bands confirm conjugation and retention of protein secondary structure. | [1][11] |

| Mass Spectrometry (MALDI-TOF) | Used to determine the molecular weight of the DOTA-antibody conjugate and to calculate the average number of DOTA molecules per antibody. An increase in mass corresponding to multiples of the mass of p-SCN-Bn-DOTA is observed. | [1][8][12] |

Experimental Workflows and Signaling Pathways

The primary application of (p-SCN-Bn)-DOTA is in the construction of radioimmunoconjugates for targeted radionuclide therapy and imaging. The general workflow involves a series of steps from antibody selection to administration of the final radiolabeled product.

Workflow for Antibody Conjugation and Radiolabeling

The following diagram illustrates the general workflow for creating a radioimmunoconjugate using (p-SCN-Bn)-DOTA.

Caption: General workflow for the preparation of a radioimmunoconjugate.

Logical Flow of Radioimmunotherapy

This diagram outlines the conceptual flow of radioimmunotherapy, from the administration of the radioimmunoconjugate to the therapeutic effect at the cellular level.

Caption: Conceptual pathway of radioimmunotherapy using a DOTA-based conjugate.

Conclusion

(p-SCN-Bn)-DOTA is a robust and versatile bifunctional chelating agent that has become a cornerstone in the development of targeted radiopharmaceuticals. Its well-defined chemical properties and reliable conjugation chemistry allow for the stable attachment of a wide array of diagnostic and therapeutic radionuclides to biomolecules. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and scientists in the field of nuclear medicine and drug development, facilitating the advancement of novel and effective targeted radiotherapies and imaging agents.

References

- 1. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. connectsci.au [connectsci.au]

- 4. (p-SCN-Bn)-dota | C24H33N5O8S | CID 10123265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. macrocyclics.com [macrocyclics.com]

- 6. p-SCN-Bn-DOTA | Others 12 | 127985-74-4 | Invivochem [invivochem.com]

- 7. Synthesis of 2-(p-thiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid: application of the 4-methoxy-2,3,6-trimethylbenzenesulfonamide protecting group in the synthesis of macrocyclic polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Engineering an antibody with picomolar affinity to DOTA chelates of multiple radionuclides for pretargeted radioimmunotherapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of the stability of Y-90-, Lu-177- and Ga-68- labeled human serum albumin microspheres (DOTA-HSAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. researchgate.net [researchgate.net]

The Nexus of Stability and Specificity: An In-depth Technical Guide to Bifunctional Chelators for Radiolabeling

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicine, the convergence of diagnostic imaging and targeted therapy, known as theranostics, has paved the way for personalized treatments for diseases like cancer. At the heart of many of these advanced radiopharmaceuticals lies a critical molecular component: the bifunctional chelator (BFC). This guide provides a comprehensive technical overview of the core principles, types, and applications of BFCs in radiolabeling, offering a vital resource for professionals in drug development and radiopharmaceutical research.

Core Concepts: Bridging Radionuclides and Biology

A bifunctional chelator is a molecule with two distinct functional components. One end acts as a robust cage, or chelator, that securely binds a metallic radionuclide. The other end possesses a reactive functional group that allows for covalent attachment to a biologically active molecule, such as a peptide, antibody, or small molecule inhibitor.[1] This dual functionality is essential for creating target-specific radiopharmaceuticals, where the biomolecule serves as a "carrier" to deliver the radioactive payload directly to diseased tissues.[1]

The ideal bifunctional chelator must form a radiometal complex that is both thermodynamically stable and kinetically inert.[2]

-

Thermodynamic stability refers to the strength of the bond between the metal and the chelator at equilibrium. It is often expressed as the stability constant (log K). A high log K value indicates a strong, stable complex.

-

Kinetic inertness describes the resistance of the complex to dissociation over time. This is crucial in vivo, where the radiolabeled complex is challenged by competing metal ions (like Zn²⁺ and Cu²⁺) and proteins in the bloodstream. A kinetically inert complex will remain intact, preventing the release of the radionuclide, which could otherwise lead to off-target radiation exposure and poor image quality.[2]

The selection of a BFC is intrinsically linked to the chosen radiometal, as each metal has unique coordination chemistry requirements based on its ionic radius and charge.[3]

A Tale of Two Scaffolds: Classifying Bifunctional Chelators

Bifunctional chelators are broadly categorized into two main structural classes: acyclic (linear) and macrocyclic.

-

Acyclic Chelators : These are open-chain molecules that offer flexibility and generally exhibit faster radiolabeling kinetics, often at room temperature.[4] A prime example is diethylenetriaminepentaacetic acid (DTPA) and its derivatives, which have been widely used for radionuclides like ¹¹¹In and ¹⁷⁷Lu.[5][6] Another important acyclic chelator is desferrioxamine (DFO) , a natural siderophore that is the gold standard for chelating Zirconium-89 (⁸⁹Zr).[7][8] However, acyclic complexes can sometimes show lower in vivo stability compared to their macrocyclic counterparts.[4]

-

Macrocyclic Chelators : These feature a pre-organized, cyclic backbone that encapsulates the metal ion within its cavity. This structure generally leads to complexes with superior thermodynamic stability and kinetic inertness.[3] The most prominent examples are DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) . DOTA is exceptionally versatile and forms stable complexes with a wide range of radiometals, including Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu), making it a cornerstone of modern theranostics.[][10] NOTA, with its smaller cavity size, is particularly well-suited for ⁶⁸Ga and Copper-64 (⁶⁴Cu), often allowing for faster, room-temperature labeling compared to DOTA.[10][11]

The logical process for selecting a suitable bifunctional chelator involves considering the radionuclide, the biomolecule, and the intended application.

Data Presentation: A Quantitative Comparison

The choice of a bifunctional chelator is often guided by quantitative data. The following tables summarize key parameters for common chelator-radiometal pairs.

Table 1: Thermodynamic Stability Constants (log K)

Thermodynamic stability is a measure of the strength of the metal-chelator bond. Higher values indicate a more stable complex.

| Chelator | Ga³⁺ | Cu²⁺ | Lu³⁺ | Zr⁴⁺ |

| DOTA | 21.3 | 22.7[12] | 25.4[13] | High[14] |

| NOTA | 31.0[15] | 21.6[11] | - | - |

| DTPA | 23.0 | 21.4[11] | 22.4 | - |

| DFO | - | - | - | 49.1[1][7] |

Note: Values can vary based on experimental conditions. This table presents representative values from the literature.

Table 2: Typical Radiolabeling Conditions and Efficiencies

Radiolabeling efficiency is a critical parameter for producing radiopharmaceuticals. The conditions must be optimized to achieve high radiochemical yield (RCY) while preserving the integrity of the biomolecule.

| Radionuclide | Chelator | Biomolecule | Temp (°C) | Time (min) | pH | Typical RCY |

| ⁶⁸Ga | DOTA | Peptides | 85-95 | 8-15 | 3.0-4.5 | >95%[16][17] |

| ⁶⁸Ga | NOTA | Peptides | 25 (RT) | 5-10 | 3.5-5.5 | >98%[10] |

| ¹⁷⁷Lu | DOTA | Antibodies | 37 | 30 | 5.0-5.5 | >95%[] |

| ⁸⁹Zr | DFO | Antibodies | 25 (RT) | 60 | 6.8-7.5 | >95%[12][18] |

| ⁶⁴Cu | NOTA | Peptides | 37 | 15 | 4.5 | >90%[15] |

| ⁶⁴Cu | DOTA | Antibodies | 37-40 | 60 | 5.5-6.5 | <90% (often lower)[11] |

Experimental Protocols: From Conjugation to Quality Control

This section provides detailed, generalized methodologies for the key steps in preparing a radiolabeled biomolecule.

Protocol 1: Conjugation of an NHS-Ester Chelator to an Antibody

This protocol describes the common method of attaching a chelator to the lysine residues of an antibody.

Materials:

-

Antibody (e.g., Trastuzumab) in a non-amine-containing buffer (e.g., PBS).

-

Chelator-NHS ester (e.g., DOTA-NHS-ester).

-

Anhydrous Dimethyl Sulfoxide (DMSO).

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[16][18]

-

Purification system: Size-exclusion chromatography (e.g., PD-10 desalting column) or spin filtration unit.[2]

Procedure:

-

Antibody Preparation: If necessary, exchange the antibody buffer to the Reaction Buffer using a desalting column or dialysis. Adjust the antibody concentration to 2-5 mg/mL.[][16]

-

Chelator Preparation: Immediately before use, dissolve the Chelator-NHS ester in anhydrous DMSO to create a 10 mM stock solution.[16]

-

Conjugation Reaction: While gently vortexing the antibody solution, add the chelator stock solution in a dropwise manner. A typical molar ratio of chelator to antibody is between 10:1 and 50:1.[][18]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, with gentle mixing and protected from light.[16][19]

-

Purification: Remove unreacted chelator and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[2]

-

Characterization: Determine the number of chelators per antibody (conjugation ratio) using methods like MALDI-TOF mass spectrometry or by radiolabeling with a known amount of radionuclide.[19]

Protocol 2: Radiolabeling of a DOTA-Conjugated Peptide with ⁶⁸Ga

This protocol outlines a common procedure for labeling a DOTA-peptide conjugate.

Procedure based on the workflow:

-

Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain the ⁶⁸GaCl₃ eluate.[16]

-

⁶⁸Ga Trapping: Pass the eluate through a cation exchange cartridge (e.g., SCX) to trap the ⁶⁸Ga³⁺.[16][17]

-

Reaction Mixture Preparation: In a sterile reaction vial, combine 25-35 nmol of the DOTA-conjugated peptide with sodium acetate buffer (pH ~4.5) and a radical scavenger like ascorbic acid.[16]

-

Labeling: Elute the trapped ⁶⁸Ga³⁺ from the cartridge directly into the reaction vial using a small volume of acidified 5 M NaCl solution.[16][17]

-

Incubation: Heat the reaction vial at 85-95°C for 8-12 minutes.[16]

-

Neutralization and QC: After cooling, neutralize the solution with a suitable buffer. Determine the radiochemical yield (RCY) and purity using radio-TLC or radio-HPLC. The final product should have a pH suitable for injection.[16][17]

-

Final Preparation: Pass the final solution through a 0.22 µm sterile filter before use.[16]

Protocol 3: In Vitro Serum Stability Assay

This assay is crucial for predicting the in vivo behavior of the radiopharmaceutical.

Materials:

-

Purified radiolabeled compound.

-

Fresh human serum, filtered.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Incubator at 37°C.

-

Analysis system: Radio-TLC, radio-HPLC, or SDS-PAGE.[10][20]

Procedure:

-

Incubation: Add a small volume (e.g., 20 µL) of the purified radiolabeled compound to a larger volume (e.g., 180 µL) of human serum in a sterile microcentrifuge tube. Prepare a parallel control sample in PBS.[6]

-

Time Points: Incubate the samples at 37°C. At designated time points (e.g., 1, 4, 24, 48 hours), remove an aliquot for analysis. The time points should be relevant to the half-life of the radionuclide and the expected biological half-life of the biomolecule.[6][10]

-

Analysis: Analyze the aliquots to separate the intact radiolabeled compound from any released radionuclide or degraded products.

-

For Peptides/Small Molecules: Radio-HPLC is the gold standard.

-

For Antibodies: Size-exclusion HPLC or SDS-PAGE followed by autoradiography can be used to determine the percentage of radioactivity still bound to the high-molecular-weight protein.[20]

-

-

Quantification: Quantify the radioactivity in the peaks or bands corresponding to the intact conjugate and the released/degraded products to calculate the percentage of intact radiopharmaceutical over time.[14]

Conclusion and Future Outlook

Bifunctional chelators are indispensable tools in the development of targeted radiopharmaceuticals. The choice between acyclic and macrocyclic systems depends on a careful balance of the radionuclide's coordination chemistry, the required labeling conditions, and the necessary in vivo stability for the intended application. While DOTA, NOTA, and DFO remain the workhorses of the field, ongoing research is focused on developing novel chelators that offer faster, room-temperature labeling without compromising the exceptional stability of traditional macrocycles. These next-generation chelators will be pivotal in expanding the arsenal of theranostic agents and advancing the frontier of personalized medicine.

References

- 1. Re-Evaluations of Zr-DFO Complex Coordination Chemistry for the Estimation of Radiochemical Yields and Chelator-to-Antibody Ratios of 89Zr Immune-PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. furthlab.xyz [furthlab.xyz]

- 3. researchgate.net [researchgate.net]

- 4. harvest.usask.ca [harvest.usask.ca]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. Synthesis, Radiolabelling and In Vitro Characterization of the Gallium-68-, Yttrium-90- and Lutetium-177-Labelled PSMA Ligand, CHX-A''-DTPA-DUPA-Pep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Re-Evaluations of Zr-DFO Complex Coordination Chemistry for the Estimation of Radiochemical Yields and Chelator-to-Antibody Ratios of 89Zr Immune-PET Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Side-by-Side Comparison of Five Chelators for 89Zr-Labeling of Biomolecules: Investigation of Chemical/Radiochemical Properties and Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. biotium.com [biotium.com]

- 17. The solution thermodynamic stability of desferrioxamine B (DFO) with Zr(IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 19. How to Apply ICH Guidelines to Stability Testing for Radiopharmaceuticals – StabilityStudies.in [stabilitystudies.in]

- 20. 68Ga, 44Sc and 177Lu-labeled AAZTA5-PSMA-617: synthesis, radiolabeling, stability and cell binding compared to DOTA-PSMA-617 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (p-SCN-Bn)-DOTA for Targeted Radionuclide Therapy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional chelator (p-SCN-Bn)-DOTA, a cornerstone molecule in the development of targeted radiopharmaceuticals for cancer therapy and diagnostics.

Core Concepts: Understanding (p-SCN-Bn)-DOTA

(S)-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, commonly abbreviated as (p-SCN-Bn)-DOTA, is a macrocyclic chelating agent designed for the stable conjugation of radionuclides to biomolecules.[1][2] Its structure is key to its function, featuring two critical components:

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) Core: This macrocyclic cage provides a highly stable coordination environment for a wide range of trivalent metal ions.[3][4] The DOTA framework is renowned for forming kinetically inert and thermodynamically stable complexes with radionuclides, which is crucial for preventing the release of toxic free radioisotopes in vivo.[4][5]

-

para-Isothiocyanatobenzyl (p-SCN-Bn) Linker: This functional group serves as the reactive arm for covalently attaching the DOTA chelator to a targeting biomolecule, such as a monoclonal antibody or a peptide.[3][6] The isothiocyanate group (-N=C=S) readily reacts with primary amine groups (e.g., the epsilon-amino group of lysine residues on a protein) under mild alkaline conditions to form a stable thiourea bond.[2][3][7]

This bifunctional nature allows for a two-step approach in creating a radioimmunoconjugate: first, the stable attachment of the chelator to the targeting vector, and second, the radiolabeling of the conjugate with a therapeutic or diagnostic radionuclide.[8] (p-SCN-Bn)-DOTA is compatible with a variety of medically relevant radionuclides, including Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), Gallium-68 (⁶⁸Ga), and Actinium-225 (²²⁵Ac).[9][10]

Mandatory Visualizations

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving (p-SCN-Bn)-DOTA conjugates.

Table 1: Radiolabeling and Stability Data

| Targeting Vector | Radionuclide | Radiolabeling Yield (%) | Stability (72h) | Reference |

| Rituximab | ¹⁷⁷Lu | > 98% | Stable in human serum | [11] |

| Rituximab | ⁹⁰Y | > 98% | Stable in human serum | [11] |

| Trastuzumab | ¹⁷⁷Lu | > 99% | <1.5% release | [12] |

| Trastuzumab | ⁹⁰Y | > 96% | <17% release | [12] |

Table 2: Biodistribution of ¹⁷⁷Lu-(p-SCN-Bn)-DOTA-Rituximab in Raji Tumor-Bearing Mice (%ID/g ± SD)

| Organ | 24 hours p.i. | 72 hours p.i. | Reference |

| Blood | - | - | [11] |

| Tumor | 7.3 ± 1.7 | 9.3 ± 1.0 | [11] |

| Liver | - | - | [11] |

| Spleen | - | - | [11] |

| Kidneys | - | - | [11] |

| Bone | - | - | [11] |

Note: A dash (-) indicates data not explicitly provided in the cited source for that specific time point.

Experimental Protocols

This section details generalized methodologies for the key experiments involved in the development of (p-SCN-Bn)-DOTA-based radiopharmaceuticals, based on protocols described in the literature.[11][12][13][14]

4.1. Conjugation of (p-SCN-Bn)-DOTA to an Antibody

-

Antibody Preparation: Prepare the antibody (e.g., Rituximab, Trastuzumab) in a suitable buffer, typically a carbonate/bicarbonate buffer (0.1 M, pH 8.5-9.0) or HEPES buffer.[13][14] The concentration of the antibody is typically in the range of 5-10 mg/mL.

-

Chelator Preparation: Dissolve (p-SCN-Bn)-DOTA in a small volume of organic solvent like DMSO and then dilute with the conjugation buffer.[14]

-

Conjugation Reaction: Add the (p-SCN-Bn)-DOTA solution to the antibody solution. The molar ratio of chelator to antibody is a critical parameter to optimize, with ratios ranging from 5:1 to 50:1 being reported.[14] Incubate the reaction mixture for 1-2 hours at 37°C or for longer periods (e.g., 24 hours) at 4°C with gentle mixing.[13][14]

-

Purification of the Immunoconjugate: Remove unconjugated chelator and buffer components using size exclusion chromatography (e.g., Sephadex G-50 column) or ultrafiltration, exchanging the buffer to a formulation buffer (e.g., 0.9% NaCl or PBS).[11]

-

Characterization: Determine the number of DOTA molecules conjugated per antibody molecule using techniques like MALDI-TOF mass spectrometry.[12][15] The integrity of the antibody can be assessed by SDS-PAGE.[12]

4.2. Radiolabeling of the DOTA-Antibody Conjugate

-

Reaction Setup: In a sterile vial, mix the purified DOTA-antibody conjugate with a suitable buffer, typically an acetate buffer (0.4 M, pH 5.0-5.6).[12][14]

-

Addition of Radionuclide: Add the radionuclide (e.g., ¹⁷⁷LuCl₃ in 0.04 M HCl) to the reaction vial. The amount of radionuclide is chosen to achieve the desired specific activity.

-

Incubation: Incubate the reaction mixture at 37-40°C for 30-60 minutes.[12][14]

-

Quenching (Optional): The reaction can be stopped by adding a solution of DTPA to chelate any unbound radionuclide.

-

Quality Control: Determine the radiochemical purity (RCP) of the final product using instant thin-layer chromatography (ITLC) or radio-HPLC.[12][14] A high RCP (>95%) is typically required.

4.3. In Vitro Stability Studies

-

Serum Stability: Incubate the radiolabeled immunoconjugate in human serum at 37°C for various time points (e.g., 24, 48, 72 hours).[11]

-

Analysis: At each time point, analyze the samples by ITLC or another suitable method to determine the percentage of radionuclide that remains bound to the antibody.

4.4. In Vivo Biodistribution Studies

-

Animal Model: Use tumor-bearing animal models (e.g., nude mice with subcutaneous tumor xenografts).[11]

-

Administration: Administer a defined amount of the radiolabeled immunoconjugate to the animals, typically via intravenous injection.[11]

-

Tissue Harvesting: At selected time points post-injection (e.g., 24, 48, 72 hours), euthanize the animals and harvest relevant organs and tissues (blood, tumor, liver, spleen, kidneys, muscle, bone, etc.).[11]

-

Radioactivity Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This provides a quantitative measure of the biodistribution of the radiopharmaceutical.[11]

This guide provides a foundational understanding of (p-SCN-Bn)-DOTA and its application in targeted radionuclide therapy. For specific applications, further optimization of the described protocols will be necessary.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. p-SCN-Bn-DOTA | AxisPharm [axispharm.com]

- 4. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p-SCN-Bn-DOTA: Targeted Therapy & Diagnostic Imaging Applications; CAS: 1020407-41-3 / 127985-74-4 | SiChem GmbH [shop.sichem.de]

- 7. Lu-p-SCN-Bn-DOTA (CAS 2261022-56-2) | Lutetium Chelator for Radiopharmaceutical R&D | SiChem GmbH [shop.sichem.de]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Approaches to Reducing Normal Tissue Radiation from Radiolabeled Antibodies [mdpi.com]

- 10. p-SCN-Bn-DOTA | Others 12 | 127985-74-4 | Invivochem [invivochem.com]

- 11. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Theranostics: An In-depth Technical Guide to DOTA Derivatives in Nuclear Medicine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives, foundational chelating agents in the field of nuclear medicine. We will delve into the synthesis of key derivatives, radiolabeling protocols, quantitative data on stability and pharmacokinetics, and the underlying biological signaling pathways that these powerful molecules help to target.

The Chemistry of DOTA and its Derivatives: Enabling Targeted Radiopharmaceuticals

DOTA is a macrocyclic chelating agent renowned for its ability to form highly stable complexes with a variety of trivalent metal ions.[1][2] This property makes it an ideal scaffold for developing radiopharmaceuticals. By attaching a radionuclide to a DOTA molecule that is, in turn, conjugated to a targeting biomolecule (such as a peptide or antibody), it is possible to deliver radiation specifically to diseased tissues, a concept at the heart of theranostics.[3][4]

The versatility of the DOTA cage allows for the chelation of both diagnostic radionuclides, like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging, and therapeutic radionuclides, such as Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), and Actinium-225 (²²⁵Ac), for Peptide Receptor Radionuclide Therapy (PRRT).[3][4][5][6]

To attach DOTA to a biomolecule, one of its four carboxyl groups is typically activated. Common derivatives used for bioconjugation include:

-

DOTA-NHS ester (N-hydroxysuccinimide ester): This derivative reacts efficiently with primary amines on biomolecules to form stable amide bonds.[7][8]

-

p-SCN-Bn-DOTA (p-isothiocyanatobenzyl-DOTA): This derivative provides a stable thiourea linkage upon reaction with primary amines.[9][10]

-

DOTAGA (1,4,7,10-tetraazacyclododecane-1-glutaric acid-4,7,10-triacetic acid): This derivative, with an additional carboxylic acid group, has been shown to improve the biodistribution and imaging contrast of the resulting radiopharmaceutical.[11][12]

Experimental Protocol: Synthesis of DOTA-tris(t-Bu ester)

A common precursor for creating activated DOTA derivatives is DOTA-tris(t-Bu ester), where three of the four carboxylic acids are protected as tert-butyl esters. This allows for the specific activation of the single free carboxylic acid.

Objective: To synthesize 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DOTA-tris(tBu) ester).

Materials:

-

1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane

-

Ethyl bromoacetate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Nitrogen (N₂) gas

-

Thin Layer Chromatography (TLC) supplies

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

In a round-bottom flask, combine 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane and 1.5 equivalents of anhydrous K₂CO₃ in CH₃CN.

-

Heat the mixture to 55-60 °C under a nitrogen atmosphere.

-

Add 1.0 equivalent of ethyl bromoacetate in CH₃CN dropwise to the reaction mixture.

-

Monitor the reaction progress using TLC until all the starting material has been consumed.

-

Upon completion, filter off the K₂CO₃.

-

Remove the solvent from the filtrate via rotary evaporation to yield 1-(ethoxycarbonylmethyl)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane.

-

The ethoxycarbonylmethyl group is then hydrolyzed to the carboxylic acid, and the benzyl protecting group (if used as an alternative to the ethyl group) can be removed by hydrogenated reduction to yield the final product, DOTA-tris(tBu ester).[13][14]

This DOTA-tris(tBu ester) can then be reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the DOTA-NHS ester, ready for conjugation.[15][16][17]

Radiolabeling with DOTA Derivatives: A Practical Guide

The successful preparation of a DOTA-based radiopharmaceutical hinges on an efficient and reproducible radiolabeling procedure. The following protocol outlines a common method for labeling a DOTA-conjugated peptide with ⁶⁸Ga.

Experimental Protocol: ⁶⁸Ga-Labeling of a DOTA-Peptide

Objective: To radiolabel a DOTA-conjugated peptide (e.g., DOTATATE) with ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

Strong cation exchange (SCX) cartridge

-

5 M NaCl solution containing a small amount of 5.5 M HCl

-

DOTA-conjugated peptide (e.g., DOTATATE)

-

1 M Ammonium acetate buffer

-

Ascorbic acid (as a radical scavenger)

-

Sterile water for injection

-

Heating block

-

Syringes and sterile filters

Procedure:

-

Elution and Trapping: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl. Pass the eluate through an SCX cartridge to trap the ⁶⁸Ga³⁺.

-

Elution of ⁶⁸Ga: Elute the trapped ⁶⁸Ga³⁺ from the SCX cartridge with a small volume (e.g., 0.5 mL) of 5 M NaCl/5.5 M HCl solution.[18]

-

Reaction Mixture Preparation: In a sterile reaction vial, prepare a solution containing the DOTA-conjugated peptide (e.g., 40-50 µg of DOTATATE), ammonium acetate buffer, and ascorbic acid in sterile water. The final pH should be between 3.5 and 4.5.[13][18][19]

-

Labeling Reaction: Slowly add the ⁶⁸Ga eluate to the reaction vial containing the peptide. Heat the mixture at 90-95 °C for 7-10 minutes.[5][20][21]

-

Purification (if necessary): For many DOTA-peptides, the radiochemical purity is high enough for direct use. If purification is required, a C18 Sep-Pak cartridge can be used.

-

Final Formulation: Neutralize the final product with a suitable buffer (e.g., phosphate buffer) and pass it through a 0.22 µm sterile filter into a sterile vial for injection.

Quality Control

Before administration to a patient, the radiopharmaceutical must undergo rigorous quality control to ensure its safety and efficacy.

Key Quality Control Tests:

-

Radiochemical Purity: This is typically determined using High-Performance Liquid Chromatography (HPLC) and/or instant Thin-Layer Chromatography (iTLC).[5][16][20][22]

-

HPLC: Provides a detailed separation of the desired radiolabeled compound from impurities like free ⁶⁸Ga and other byproducts.

-

iTLC: A rapid method to quantify the percentage of radiolabeled peptide versus free ⁶⁸Ga and colloidal ⁶⁸Ga.[16]

-

-

pH: The pH of the final product should be within a physiologically acceptable range (typically 6.5-7.5).

-

Radionuclidic Purity: This ensures that no other radionuclides, such as the parent ⁶⁸Ge, are present in the final product. This is often referred to as "germanium breakthrough."[23]

-

Sterility and Endotoxin Testing: These tests are crucial to ensure the product is free from microbial contamination and pyrogens.[23]

Quantitative Data: Stability and Pharmacokinetics

The performance of a DOTA-based radiopharmaceutical is critically dependent on the stability of the radiometal-chelator complex and its in vivo pharmacokinetic profile.

Stability Constants

The thermodynamic stability of the metal-DOTA complex is expressed by the stability constant (log K). A higher log K value indicates a more stable complex.

| Chelator | Radionuclide | log K | Reference(s) |

| DOTA | Ga³⁺ | 26.05 | [24][25] |

| Lu³⁺ | 22.3 | [26] (interpolated) | |

| Y³⁺ | 24.9 | [26] (interpolated) | |

| Ac³⁺ | ~28-30 | [2] (estimated) | |

| DOTAGA | Ga³⁺ | 24.78 | [2] |

| Lu³⁺ | N/A | ||

| Y³⁺ | N/A | ||

| Ac³⁺ | N/A |

Pharmacokinetics of DOTA-based Radiopharmaceuticals

The following tables summarize key pharmacokinetic parameters for commonly used ⁶⁸Ga and ¹⁷⁷Lu-labeled DOTA-peptides.

Table 2: Comparative Pharmacokinetics of ⁶⁸Ga-DOTATOC and ⁶⁸Ga-DOTATATE

| Parameter | ⁶⁸Ga-DOTATOC | ⁶⁸Ga-DOTATATE | Reference(s) |

| Mean SUVmax (Liver Metastases) | 33.55 ± 4.62 (responding lesions) | N/A | [3] |

| Mean SUVmax (Pancreatic NETs) | N/A | N/A | [24][27][28] |

| Blood Clearance | Fast | Fast and similar to DOTATOC | [17][29] |

| Tumor-to-Liver Ratio (3h p.i.) | Marginally higher than DOTATATE | Similar to DOTATOC | [17] |

| Organ Uptake (Highest to Lowest) | Spleen > Kidneys > Liver | Spleen > Kidneys > Liver | [30] |

| Effective Dose (mSv/MBq) | 0.021 ± 0.003 | 0.021 ± 0.003 | [30] |

SUVmax values can vary significantly based on tumor type, grade, and patient-specific factors. Several studies have proposed SUVmax cutoff values (e.g., >16.4 for ⁶⁸Ga-DOTATOC) to predict response to PRRT.[3][26]

Table 3: Pharmacokinetics of ¹⁷⁷Lu-DOTATATE

| Parameter | Value | Reference(s) |

| Mean Blood Clearance | 4.5 L/h | [4] |

| Mean Effective Blood Half-life | 3.5 hours | [4] |

| Mean Terminal Blood Half-life | 71 hours | [4] |

| Renal Excretion (48h) | ~65% of injected dose | [4] |

| Effective Half-life (Late Phase) | ~56 hours | [14] |

Signaling Pathways Targeted by DOTA-Radiopharmaceuticals

The efficacy of DOTA-based radiopharmaceuticals relies on their ability to target specific receptors that are overexpressed on cancer cells. Understanding the downstream signaling of these receptors provides insight into their therapeutic mechanism.

Somatostatin Receptor 2 (SSTR2) Signaling

Many neuroendocrine tumors (NETs) overexpress SSTR2.[8] DOTA-peptides like DOTATATE and DOTATOC are analogues of somatostatin and bind with high affinity to SSTR2.

Caption: SSTR2 signaling cascade upon agonist binding.

Upon binding of a DOTA-somatostatin analogue, SSTR2 activates an inhibitory G-protein (Gi).[2] This initiates several downstream effects:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits protein kinase A (PKA) and downstream pathways that promote cell proliferation and hormone secretion.[8]

-

Activation of Phosphatases: SSTR2 activation leads to the stimulation of tyrosine phosphatases like SHP-1 and SHP-2.[7] These phosphatases can modulate the Ras/Rap1/ERK signaling pathway, ultimately leading to the upregulation of cell cycle inhibitors p21 and p27, causing cell cycle arrest.[7]

-

Receptor Internalization: After ligand binding, SSTR2 is internalized into the cell.[2] This is a crucial step for PRRT, as it brings the therapeutic radionuclide inside the tumor cell, maximizing the radiation dose delivered to the nucleus.

Gastrin-Releasing Peptide Receptor (GRPR) Signaling

GRPR is another important target in oncology, particularly for prostate and breast cancers. DOTA-conjugated bombesin analogues are used to target GRPR.

Caption: GRPR signaling pathway via Gq protein activation.

GRPR is a G-protein coupled receptor that signals through the Gq alpha subunit.

-

Activation of Phospholipase C (PLC): Activated Gq stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[15]

-

Calcium Release and PKC Activation: IP₃ diffuses through the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The increased Ca²⁺ along with DAG activates Protein Kinase C (PKC).

-

Downstream Effects: Activated PKC can then phosphorylate a variety of downstream targets, including components of the MAPK pathway, ultimately leading to effects on cell proliferation and survival.[15]

Logical and Experimental Workflows

The development and application of a DOTA-based radiopharmaceutical follows a logical progression from chemical synthesis to clinical application.

Caption: Workflow for DOTA-radiopharmaceutical development.

This guide has provided a detailed overview of the core principles and practices related to DOTA derivatives in nuclear medicine. From the fundamental chemistry to the complex biological pathways they target, these molecules represent a cornerstone of modern theranostics, enabling personalized diagnosis and therapy for a growing number of diseases. The continued development of novel DOTA derivatives and their bioconjugates promises to further enhance the efficacy and expand the applications of targeted radionuclide therapies.

References

- 1. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. radfarm.ncbj.gov.pl [radfarm.ncbj.gov.pl]

- 7. Chemical Synthesis [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TW201713632A - Method for preparing DOTA derivative organic ligand which is a precursor DOTA-tris(tBu ester) of hypoxic tissue contrast agent DOTA-Ni with significant cost advantage in the preparation - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chempep.com [chempep.com]

- 18. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications | Semantic Scholar [semanticscholar.org]

- 19. Correlations between [68Ga]Ga-DOTA-TOC Uptake and Absorbed Dose from [177Lu]Lu-DOTA-TATE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. rsc.org [rsc.org]

- 21. Gallium(III) complexes of DOTA and DOTA-monoamide: kinetic and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. US6838557B1 - Process for making a chelating agent for labeling biomolecules using preformed active esters - Google Patents [patents.google.com]

- 25. medchemexpress.com [medchemexpress.com]

- 26. mdpi.com [mdpi.com]

- 27. sfera.unife.it [sfera.unife.it]

- 28. researchgate.net [researchgate.net]

- 29. DOTA-tris(tert-butyl ester) [anaspec.com]

- 30. Correlations between [68Ga]Ga-DOTA-TOC Uptake and Absorbed Dose from [177Lu]Lu-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]

(p-SCN-Bn)-DOTA: A Technical Guide to Solubility and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and storage conditions of the bifunctional chelating agent (p-SCN-Bn)-DOTA. The following sections detail quantitative solubility data, recommended storage protocols, and methodologies for its application in bioconjugation and radiolabeling, crucial for its use in research and drug development.

Core Properties and Applications

(S)-p-SCN-Bn-DOTA, a derivative of the macrocyclic chelator DOTA, is a critical component in the development of targeted radiopharmaceuticals. Its bifunctional nature allows for the stable chelation of various radionuclides while its isothiocyanate group (-SCN) facilitates covalent conjugation to primary amines on biomolecules, such as antibodies and peptides. This dual functionality makes it an essential tool for creating antibody-radionuclide conjugates (ARCs) for applications in single-photon emission computed tomography (SPECT), positron emission tomography (PET) imaging, and targeted radioimmunotherapy.[1] The isothiocyanate group reacts with lysine residues on antibodies to form a stable thiourea bond.[2][3]

Solubility Data

The solubility of (p-SCN-Bn)-DOTA is a critical parameter for its effective use in conjugation and labeling reactions. The following tables summarize its solubility in various common solvents and formulations.

Table 1: Solubility in Common Solvents

| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |

| Water | 125 | 226.61 | Requires sonication to dissolve.[1] |

| DMSO | 20.83 | 37.76 | Requires sonication and warming to 60°C. Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.[4] |

Table 2: Solubility in Formulations

| Formulation | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |

| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.08 | ≥ 3.77 | Saturation unknown. A clear solution is obtained.[3][4] |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 | ≥ 3.77 | Saturation unknown. A clear solution is obtained.[3][4] |

| 10% DMSO + 90% Corn Oil | ≥ 2.08 | ≥ 3.77 | Saturation unknown. A clear solution is obtained.[3][4] |

Storage and Stability

Proper storage of (p-SCN-Bn)-DOTA is vital to maintain its chemical integrity and reactivity. Recommendations for both the solid form and solutions are provided below.

Table 3: Storage Conditions

| Form | Temperature | Duration | Notes |

| Powder (Solid) | -20°C | 3 years | Store in a dry, dark place.[4][5] |

| 0 - 4°C | Days to weeks (Short-term) | Store in a dry, dark place.[6] | |

| Stock Solution | -80°C | 6 months | [1][7] |

| -20°C | 1 month | [1][7] | |

| 0 - 4°C | Days to weeks (Short-term) | [6][8] |

It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4] For aqueous stock solutions, filtration and sterilization with a 0.22 μm filter before use is advised.[1]

Experimental Protocols

Detailed methodologies are essential for the successful application of (p-SCN-Bn)-DOTA. The following sections outline protocols for dissolution, antibody conjugation, and radiolabeling.

Protocol 1: Preparation of a Stock Solution in DMSO

-

Weigh the desired amount of (p-SCN-Bn)-DOTA powder in a sterile, conical tube.

-

Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 20.83 mg/mL).

-

Vortex the solution briefly.

-

Sonicate the solution in a water bath.

-

If necessary, warm the solution to 60°C to aid dissolution.[4]

-

Once fully dissolved, the stock solution can be used immediately or aliquoted and stored at -20°C or -80°C.

Protocol 2: Antibody Conjugation

This protocol describes the conjugation of (p-SCN-Bn)-DOTA to a monoclonal antibody (mAb).

-

Antibody Preparation:

-

Exchange the buffer of the antibody solution to a metal-free, amine-free buffer with a pH of 8.5-9.0 (e.g., 0.1 M HEPES buffer or bicarbonate buffer).

-

Adjust the antibody concentration to 5-10 mg/mL using a centrifugal concentrator.

-

-

Conjugation Reaction:

-

Dissolve (p-SCN-Bn)-DOTA in the reaction buffer or water to a concentration of 10-40 mg/mL.[2][5]

-

Add a 20- to 30-fold molar excess of the (p-SCN-Bn)-DOTA solution to the antibody solution.[5]

-

Incubate the reaction mixture for 12 hours at room temperature or overnight at 4°C with gentle mixing.[5][8]

-

-

Purification:

-

Quality Control:

Protocol 3: Radiolabeling of DOTA-Conjugated Antibody

This protocol outlines the labeling of the DOTA-conjugated antibody with a radionuclide (e.g., ¹⁷⁷Lu or ⁹⁰Y).

-

Reaction Setup:

-

In a sterile, metal-free microcentrifuge tube, combine the DOTA-conjugated antibody with the radionuclide solution.

-

The reaction is typically performed in a suitable buffer such as 0.1 M ammonium acetate, pH 5.5.

-

-

Incubation:

-

Quenching (Optional):

-

The reaction can be quenched by adding a small amount of a chelating agent like DTPA or EDTA to scavenge any free radionuclide.

-

-

Purification:

-

Purify the radiolabeled antibody from free radionuclide using SEC or a centrifugal concentrator.

-

-

Quality Control:

-

Radiochemical Purity: Determine the percentage of radionuclide successfully incorporated into the antibody using instant thin-layer chromatography (ITLC-SG).[9]

-

Visualizing the Workflow

The following diagrams illustrate the key processes involving (p-SCN-Bn)-DOTA.

Caption: Workflow for the conjugation of (p-SCN-Bn)-DOTA to a monoclonal antibody.

Caption: General workflow for radiolabeling a DOTA-conjugated antibody.

Caption: Conceptual pathway for targeted radioimmunotherapy using a (p-SCN-Bn)-DOTA conjugate.

References

- 1. benchchem.com [benchchem.com]

- 2. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. Methods for the Production of Radiolabeled Bioagents for ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]

- 9. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]

The Chemistry and Application of Antibody-DOTA Conjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical applications of conjugating antibodies with the bifunctional chelating agent p-SCN-Bn-DOTA. This process is a cornerstone in the development of antibody-radionuclide conjugates (ARCs) for targeted imaging and therapeutic applications in oncology and other fields. By covalently linking the DOTA macrocycle to a monoclonal antibody, researchers can create powerful tools for delivering radioactive payloads with high specificity to target cells.

Core Principle: Thiourea Bond Formation

The conjugation of p-SCN-Bn-DOTA to an antibody relies on a well-established chemical reaction between the isothiocyanate group (-SCN) of the DOTA derivative and the primary amine groups (-NH₂) of lysine residues on the antibody's surface.[1][2][3] This reaction, typically conducted under alkaline conditions (pH 8.5-9.0), results in the formation of a stable thiourea bond, covalently linking the DOTA chelator to the antibody.[1][3] The DOTA moiety then serves as a cage to chelate various radiometals, such as Lutetrium-177, Yttrium-90, or Gallium-68, for diagnostic or therapeutic purposes.[3]

The general chemical reaction is depicted below:

Experimental Protocols

Detailed methodologies for the key experiments in the preparation and characterization of antibody-DOTA conjugates are provided below. These protocols are synthesized from established methods in the field.

Antibody Preparation and Buffer Exchange

Prior to conjugation, the antibody must be in a suitable buffer system to ensure optimal reaction conditions.

-

Objective: To transfer the antibody into a carbonate buffer at pH 9.0.

-

Materials:

-

Monoclonal antibody (mAb)

-

Carbonate buffer (0.2 M, pH 9.0)

-

Ultrafiltration spin columns (e.g., Amicon Ultra, 50 kDa MWCO)

-

Spectrophotometer (for concentration measurement)

-

-

Procedure:

-

Determine the initial concentration of the antibody solution using a spectrophotometer by measuring the absorbance at 280 nm.[4]

-

Condition the ultrafiltration membrane by passing through an appropriate buffer.

-

Add the antibody solution to the ultrafiltration unit.

-

Centrifuge according to the manufacturer's instructions to concentrate the antibody.

-

Resuspend the concentrated antibody in the carbonate buffer (0.2 M, pH 9.0).

-

Repeat the centrifugation and resuspension steps at least three times to ensure complete buffer exchange.[4]

-

After the final wash, recover the antibody in the desired volume of carbonate buffer and re-determine the concentration.

-

Conjugation of p-SCN-Bn-DOTA to the Antibody

This protocol outlines the covalent attachment of the DOTA chelator to the antibody.

-

Objective: To form a stable thiourea bond between the antibody and p-SCN-Bn-DOTA.

-

Materials:

-

Prepared antibody in carbonate buffer (pH 9.0)

-

p-SCN-Bn-DOTA solution (e.g., 25.9 mg/mL in a 10% DMSO/carbonate buffer mixture)[4]

-